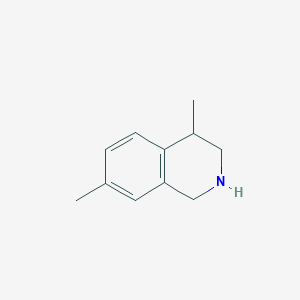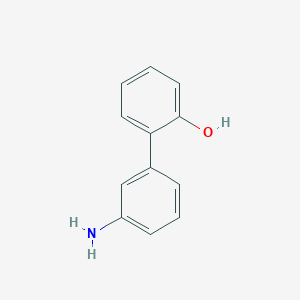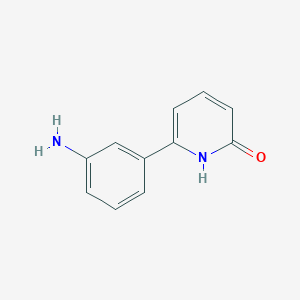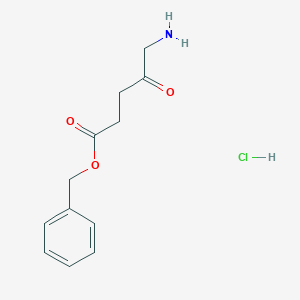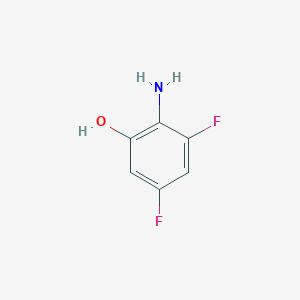
2-Acetamidophenylboronic acid
Overview
Description
2-Acetamidophenylboronic acid is a chemical compound with the linear formula (CH3CONH)C6H4B(OH)2 . It has a molecular weight of 178.98 . It is also known by other names such as (2-Acetylaminophenyl)boronic acid and 2-Carbamoylbenzeneboronic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CH3CONH)C6H4B(OH)2 . The compound has a molecular weight of 178.98 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 46.3±0.4 cm3, and a molar volume of 144.6±5.0 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Electrochemical Cleavage of Carbon-Boron Bond
p-Acetamidophenylboronic acid has been identified for its role in the electrochemical cleavage of the carbon-boron bond. This process involves converting p-acetamidophenylboronic acid to p-acetamidophenol at an electric potential of 1.2 V vs. Ag/AgCl in a specific buffer solution. This reaction, investigated through HPLC and cyclic voltammetry, is significant for the development of electrically controlled drug delivery systems under neutral pH conditions (Sato et al., 2021).
Crystallography and Bond Formation
Boron-centered Spirocyclic System
A study exploring the crystallization-induced amide bond formation has highlighted the creation of a boron-centered spirocyclic system involving 2-acetamidophenylboronic acid. The structure, a tetrahedral complex, showcases a unique packing structure due to its perpendicular shape and features like a bifurcated hydrogen bond. This discovery offers insights into the increased Lewis acidity of certain esters of 2-aminophenylboronic acid and the crystallization conditions that lead to this novel structure (Pappin et al., 2017).
Material Science and Catalysis
Amorphous Co(OH)2 Nanocages as Peroxymonosulfate Activator
Research into the field of material science has revealed that amorphous Co(OH)2 nanocages can act as effective peroxymonosulfate activators. This is particularly relevant for the degradation of acetaminophen, demonstrating the potential of these materials in facilitating catalytic redox reactions due to their unique structural properties, such as large specific surface area and abundant vacancies. The degradation mechanism involving electrophilic radicals highlights the significance of these materials in advanced oxidation processes for water treatment and the degradation of organic contaminants (Qi et al., 2020).
Mechanism of Action
Target of Action
The primary target of (2-acetamidophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The palladium catalyst facilitates the coupling of chemically differentiated fragments that participate in electronically divergent processes .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of a broader set of reactions involving organoboron compounds . These reactions provide access to a broad array of diverse molecules with high enantioselectivity . The compound’s action can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s worth noting that the compound’s utility in synthesis is tempered by its sensitivity to air and moisture .
Result of Action
The action of (2-acetamidophenyl)boronic acid results in the formation of new bonds and the creation of diverse molecules with high enantioselectivity . It’s also used in the preparation of anticancer pyrimidines with multiple-kinase inhibitory effect, ROS1 receptor tyrosine kinase inhibitors, and other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-acetamidophenyl)boronic acid. For instance, the compound’s reactivity can be affected by the presence of ethers, which can catalyze certain reactions . Additionally, the compound’s sensitivity to air and moisture can impact its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
(2-Acetamidophenyl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of a boronic acid to a palladium catalyst . In the context of biochemical reactions, boronic acids, including (2-Acetamidophenyl)boronic acid, can interact with diols and strong Lewis bases, leading to their utility in various sensing applications . They can also accelerate Schiff base condensations of α-effect nucleophiles .
Cellular Effects
They can act as Lewis acids and form complexes with hydroxide anions and electron-donating groups, behaving as electrophiles .
Molecular Mechanism
The molecular mechanism of (2-Acetamidophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with 1,2- or 1,3-diols . This property allows it to interact with various biomolecules. For example, boronic acids can accelerate Schiff base condensations of α-effect nucleophiles .
Properties
IUPAC Name |
(2-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPBIVXPOETPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372244 | |
| Record name | 2-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169760-16-1 | |
| Record name | 2-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 169760-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-acetamidophenylboronic acid form and what makes its structure unique?
A1: this compound forms unexpectedly during the crystallization of the 5-nitrosalicylate ester of 2-aminophenylboronic acid []. This formation involves an intramolecular reaction where an amide bond is created, resulting in a boron-centered spirocyclic system. The boron atom adopts a tetrahedral configuration due to a dative bond with the amide carbonyl oxygen. This tetrahedral geometry, perpendicular to the aromatic ring, leads to a distinctive packing arrangement in the crystal structure. Furthermore, a bifurcated hydrogen bond forms between the amide hydrogen and carbonyl groups of adjacent molecules, further influencing the crystal packing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
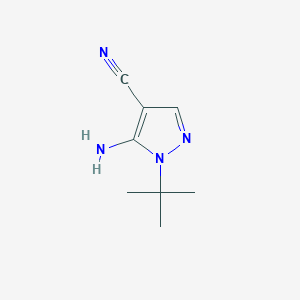
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
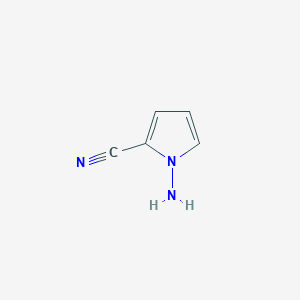

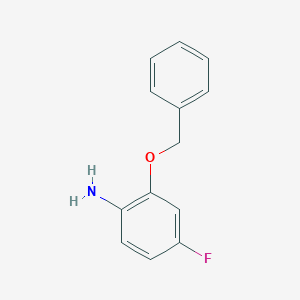

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
